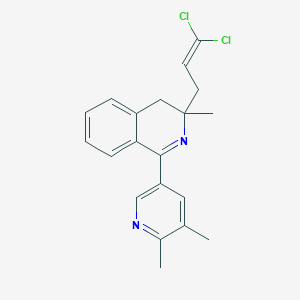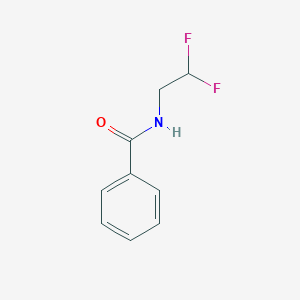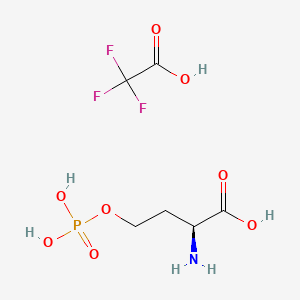
(2S)-2-amino-4-(phosphonooxy)butanoic acid, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-4-(phosphonooxy)butanoic acid; trifluoroacetic acid is a compound that combines an amino acid derivative with a phosphonooxy group and trifluoroacetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-(phosphonooxy)butanoic acid typically involves the protection of the amino group, followed by the introduction of the phosphonooxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-4-(phosphonooxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and phosphonooxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonic acid derivatives, while substitution reactions can produce a variety of amino acid analogs.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S)-2-amino-4-(phosphonooxy)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It can serve as a substrate or inhibitor in various biochemical assays.
Medicine
In medicine, (2S)-2-amino-4-(phosphonooxy)butanoic acid is investigated for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-4-(phosphonooxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonooxy group can mimic phosphate groups in biological systems, allowing the compound to modulate enzyme activity and signaling pathways. This interaction can lead to changes in cellular processes and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-4-(phosphonooxy)butanoic acid: A similar compound with slight variations in the functional groups.
(2S)-2-amino-4-(phosphonooxy)butanoic acid: Another analog with different substituents on the amino acid backbone.
Uniqueness
The uniqueness of (2S)-2-amino-4-(phosphonooxy)butanoic acid lies in its combination of an amino acid derivative with a phosphonooxy group and trifluoroacetic acid. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C6H11F3NO8P |
|---|---|
Peso molecular |
313.12 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-phosphonooxybutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H10NO6P.C2HF3O2/c5-3(4(6)7)1-2-11-12(8,9)10;3-2(4,5)1(6)7/h3H,1-2,5H2,(H,6,7)(H2,8,9,10);(H,6,7)/t3-;/m0./s1 |
Clave InChI |
FHRPKEAKYJXAQL-DFWYDOINSA-N |
SMILES isomérico |
C(COP(=O)(O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
C(COP(=O)(O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


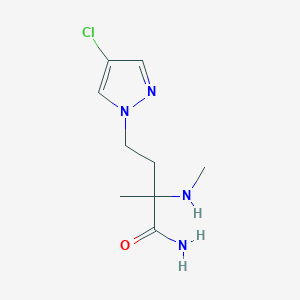
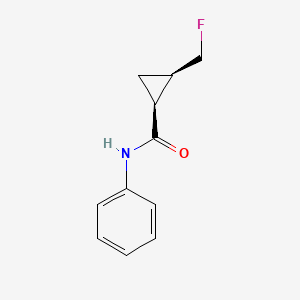
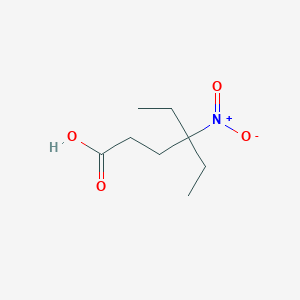
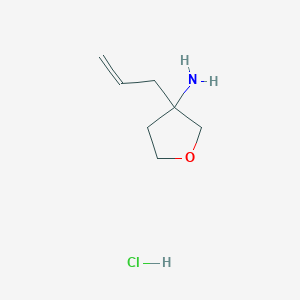
![Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13479704.png)
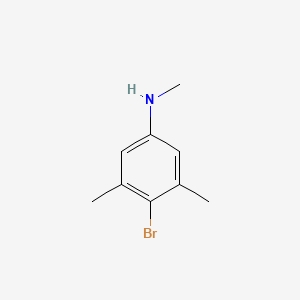
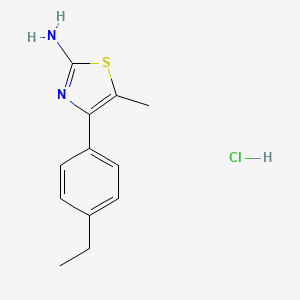
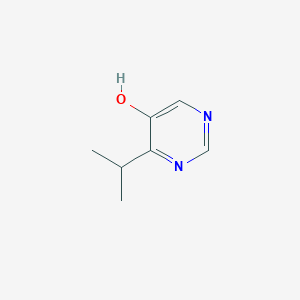
![Lithium(1+) 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13479720.png)
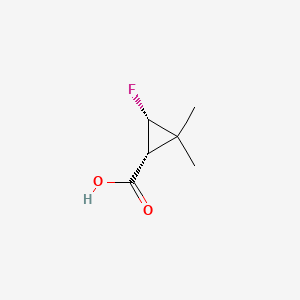
![Methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B13479726.png)
![Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13479732.png)
